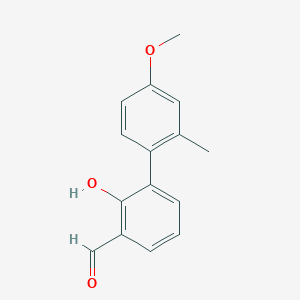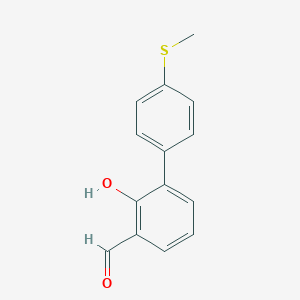
6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% (also known as 2-Fluoro-3-methoxyphenyl-6-formylphenol) is an organic compound with a wide range of applications. It is a white, crystalline solid with a low melting point and a melting point of around 95%. It is soluble in organic solvents and is used as a starting material in the synthesis of various organic compounds. Its chemical structure is C7H6FO2.
Applications De Recherche Scientifique
6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of various organic compounds, such as pyridines, benzimidazoles, and quinolines. It has also been used as a reagent in the synthesis of various heterocyclic compounds. Additionally, it has been used as a catalyst in the synthesis of various organic compounds, such as alcohols, amines, and esters.
Mécanisme D'action
The mechanism of action of 6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the compound acts as an electron donor, donating electrons to the reaction partners. This results in the formation of new covalent bonds between the molecules, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% are not well understood. However, it is believed that the compound has the potential to act as an antioxidant and may be useful in the treatment of certain diseases. Additionally, it has been suggested that the compound may have potential applications in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% is its low cost and ease of synthesis. Additionally, the compound is relatively stable and has a low melting point, making it suitable for laboratory experiments. However, the compound is not very soluble in water, making it difficult to use in aqueous experiments. Additionally, the compound is toxic and should be handled with care.
Orientations Futures
The potential applications of 6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% are vast and there are numerous future directions in which research could be conducted. Some potential future directions include further research into its biochemical and physiological effects, its potential applications in the treatment of cancer, its potential as a catalyst in organic synthesis, and its potential as an antioxidant. Additionally, further research could be conducted into its potential applications in the synthesis of other organic compounds, such as pyridines, benzimidazoles, and quinolines.
Méthodes De Synthèse
The synthesis of 6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% can be accomplished through a two-step process. The first step involves the reaction of 2-fluoro-3-methoxybenzoic acid with sodium hydroxide in an aqueous solution. This reaction produces 6-(2-fluoro-3-methoxyphenyl)-2-formylphenol, 95% and sodium fluoride. The second step is the purification of the product by recrystallization from ethyl acetate.
Propriétés
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-12-7-3-5-10(13(12)15)11-6-2-4-9(8-16)14(11)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIHQEWFXOVCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685169 |
Source


|
| Record name | 2'-Fluoro-2-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261995-08-7 |
Source


|
| Record name | 2'-Fluoro-2-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














